

Introduction: The Central Role of Bromopyrimidines in Modern Chemistry

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Compound of Interest

Compound Name: 5-Bromo-2-(bromomethyl)pyrimidine

Cat. No.: B2374605

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The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural heart of nucleic acids and a vast array of therapeutic agents.^[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.^{[1][2][3][4]} Within this vital class of compounds, bromopyrimidine derivatives have emerged as exceptionally versatile and indispensable building blocks.^{[2][3][5]} Their utility stems from the unique electronic properties of the pyrimidine ring combined with the reactivity of the carbon-bromine bond, which serves as a highly effective synthetic handle.

This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core physical and chemical properties of bromopyrimidine derivatives. We will delve into their structural characteristics, spectroscopic signatures, and chemical reactivity, offering both foundational knowledge and field-proven experimental insights to empower their effective use in synthesis and drug discovery.

Part 1: Core Physical Properties

A thorough understanding of the physical properties of bromopyrimidine derivatives is paramount for their handling, purification, formulation, and interpretation in biological assays. These properties are dictated by the substitution pattern of the bromine atom on the electron-deficient pyrimidine ring.

General Characteristics, Melting Point, and Solubility

Bromopyrimidines are typically colorless to pale yellow or beige-brown crystalline solids or powders at room temperature.[6][7][8] Their melting points are sharp and characteristic, serving as a reliable preliminary indicator of purity. The position of the bromine atom significantly influences the melting point due to differences in crystal lattice packing and intermolecular forces.

Solubility is a critical determinant of a compound's utility, impacting everything from reaction conditions to bioavailability.[9] Bromopyrimidines generally exhibit good solubility in common organic solvents like dichloromethane, ethanol, and dimethylformamide, but are sparingly soluble in water.[6][7][10] For drug development, assessing both kinetic and thermodynamic aqueous solubility is crucial for predicting absorption and ensuring reliable data from biological screens.[9]

Property	2-Bromopyrimidine	4-Bromopyrimidine	5-Bromopyrimidine
CAS Number	4595-60-2	31462-56-3[11]	4595-59-9
Molecular Formula	C ₄ H ₃ BrN ₂ [3]	C ₄ H ₃ BrN ₂ [11]	C ₄ H ₃ BrN ₂
Molecular Weight	158.98 g/mol [3]	158.98 g/mol [11]	158.98 g/mol
Appearance	White to off-white crystalline powder[8]	-	Yellow to beige-brown crystalline powder or chunks[7]
Melting Point (°C)	55-57[3] or 62-65[8]	-	67-73[7] or 75-76[12]
Predicted pKa	-	-	1.40±0.10[7]
Solubility	Soluble in ethanol, ether, dichloromethane[8]	-	Soluble in chloroform, benzene, toluene; insoluble in water[7]

Table 1: Comparative physical properties of common bromopyrimidine isomers. Data is compiled from multiple sources and ranges may reflect different purity levels or measurement conditions.

Part 2: Spectroscopic Characterization and Structural Validation

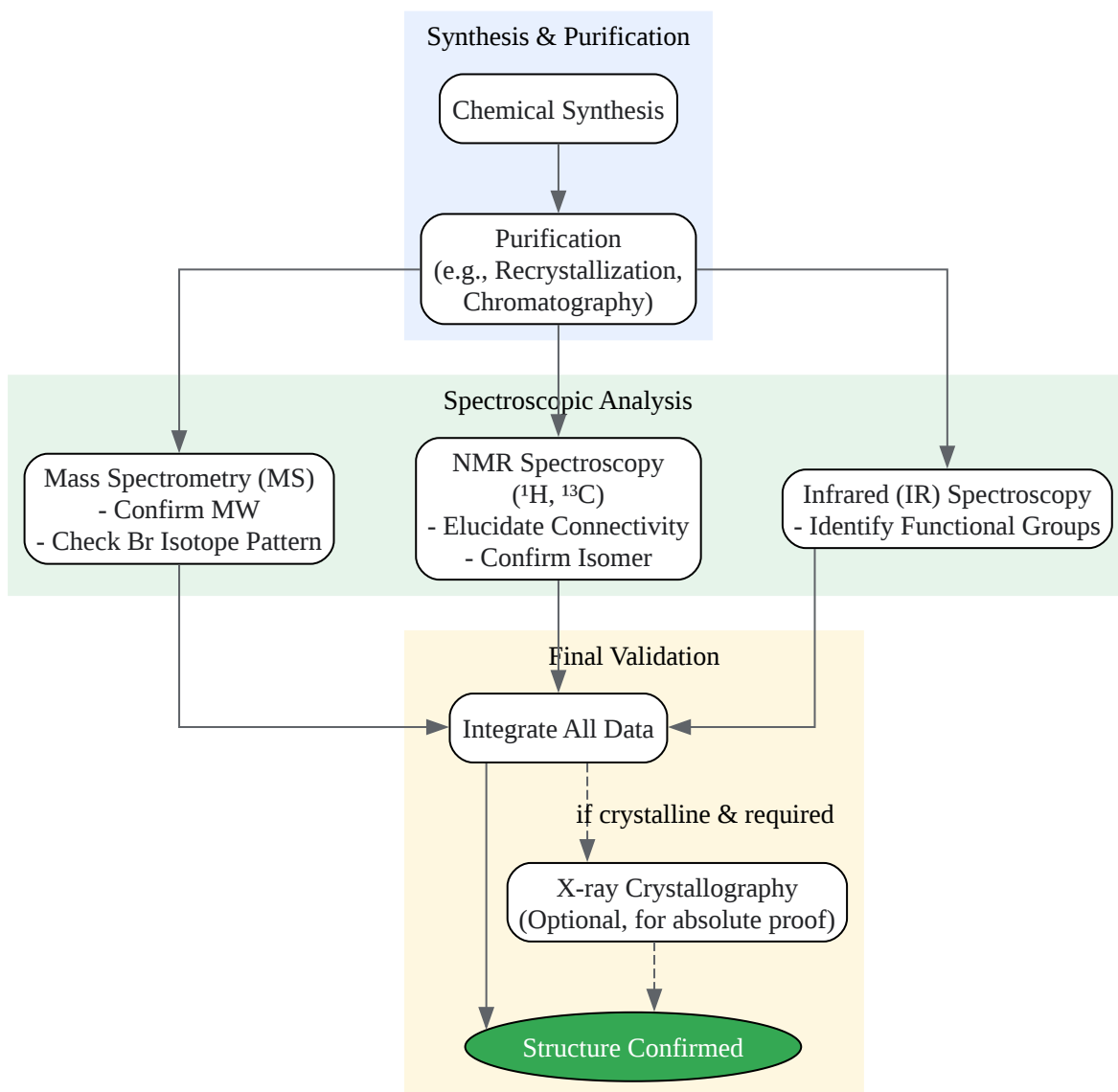
Unambiguous structural confirmation of bromopyrimidine derivatives relies on a combination of modern spectroscopic techniques.^{[13][14]} Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity assessment.

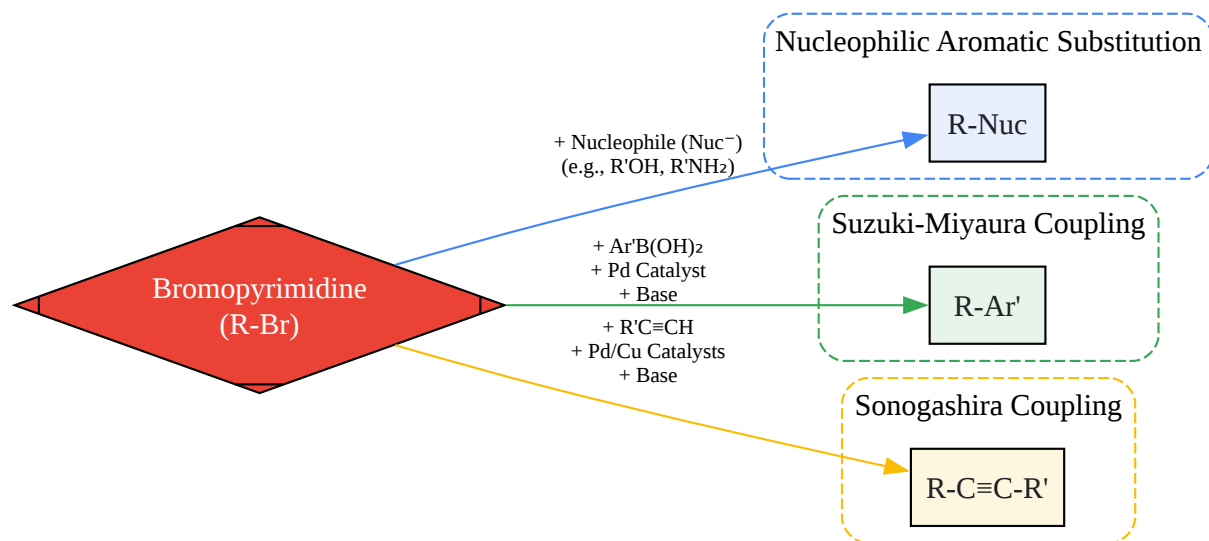
Key Spectroscopic Techniques

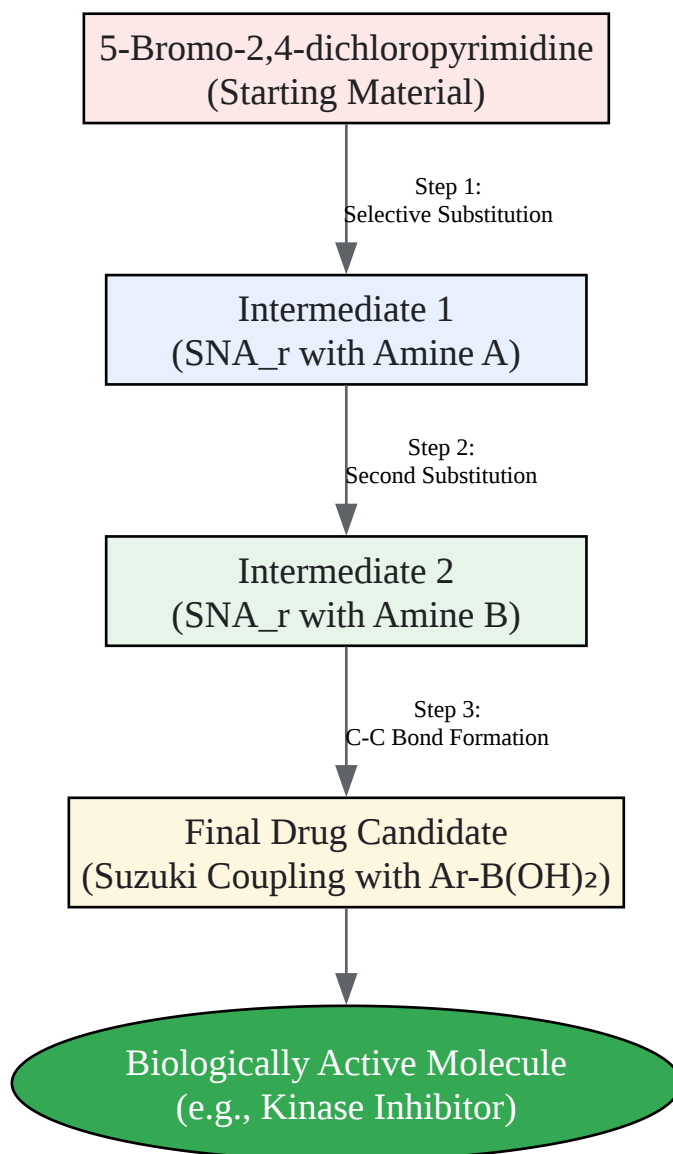
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** As the most powerful tool for structural elucidation in solution, ^1H and ^{13}C NMR provide detailed information on the connectivity and chemical environment of atoms.^[14] The chemical shifts of the pyrimidine ring protons are highly sensitive to the position of the electronegative bromine atom.
- **Mass Spectrometry (MS):** MS confirms the molecular weight and elemental composition. For bromopyrimidines, the most telling feature is the isotopic pattern of the molecular ion peak. Due to the nearly equal natural abundance of the ^{79}Br and ^{81}Br isotopes, the mass spectrum will exhibit two peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of approximately 1:1 intensity, which is a definitive indicator of the presence of a single bromine atom.^[13]
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands include aromatic C-H stretching (around $3100\text{-}3050\text{ cm}^{-1}$) and C=N stretching of the pyrimidine ring (around $1580\text{-}1550\text{ cm}^{-1}$).^{[13][15]}
- **X-ray Crystallography:** For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure, including precise bond lengths and angles.^{[14][16][17]}

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized bromopyrimidine derivative.







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